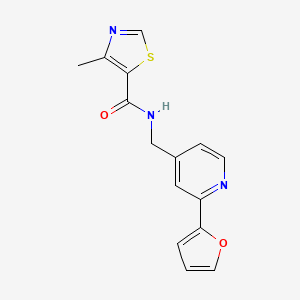
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide, also known as BAY 61-3606, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 inhibits the activity of FAK, VEGFR2, and PDGFR by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth and migration. N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 has been shown to have anti-cancer, anti-inflammatory, and anti-thrombotic effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation in animal models, and prevent thrombus formation in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 in lab experiments is its specificity for FAK, VEGFR2, and PDGFR. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606. One direction is the development of more potent and selective inhibitors of FAK, VEGFR2, and PDGFR. Another direction is the investigation of the potential use of N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 in combination with other therapeutic agents for the treatment of cancer, inflammation, and thrombosis. Additionally, the use of N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 as a tool for studying the role of FAK, VEGFR2, and PDGFR in cellular processes such as cell migration and angiogenesis is also an area of future research.
Métodos De Síntesis
The synthesis of N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 involves the reaction of 2-fluoropyridine-4-carboxylic acid with 5-bromo-3-cyanopyridine-2-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and thrombosis. It has been shown to inhibit the activity of several enzymes such as focal adhesion kinase (FAK), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR), which are involved in the regulation of cell growth and migration.
Propiedades
IUPAC Name |
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN4O/c13-9-3-8(5-15)11(17-6-9)18-12(19)7-1-2-16-10(14)4-7/h1-4,6H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDPYOBXKJUCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=C(C=C(C=N2)Br)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

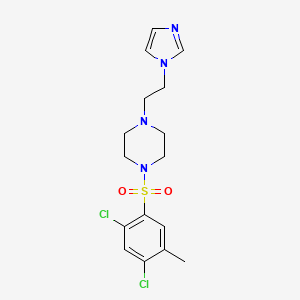
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
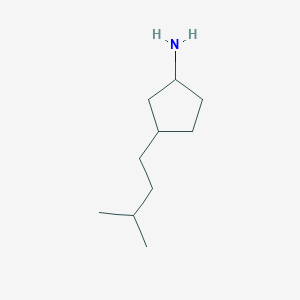
![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)
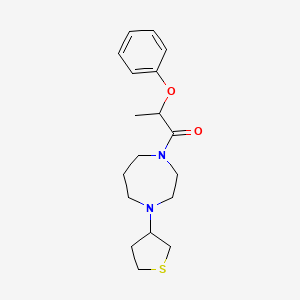
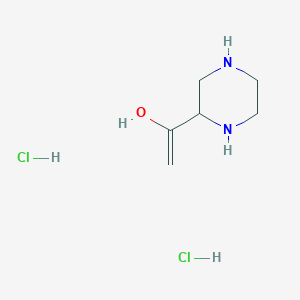

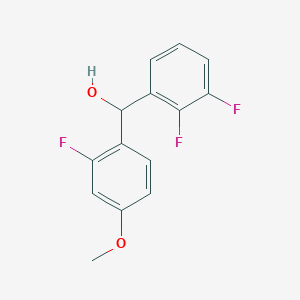
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)
![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)
![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
